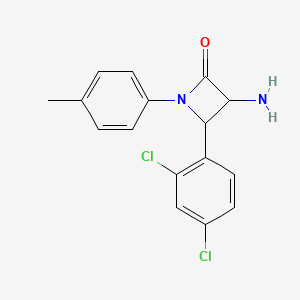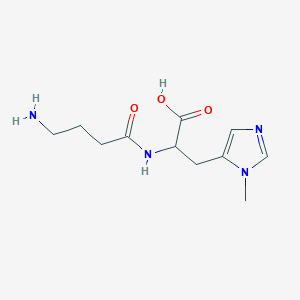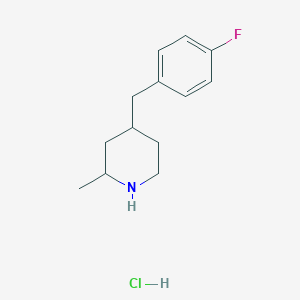![molecular formula C23H28N2O9 B14780340 2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)
2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toremifene citrate is a selective estrogen receptor modulator (SERM) used primarily in the treatment of metastatic breast cancer in postmenopausal women. It is a nonsteroidal antiestrogen that blocks the effects of estrogen in breast tissue, thereby slowing or stopping the growth of cancer cells . Toremifene citrate is marketed under the brand name Fareston .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of toremifene citrate involves several steps, starting from the base compound toremifene. One of the key steps is the preparation of the Z isomer of toremifene base, which is free of the E isomer. This process involves specific reaction conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods: Industrial production of toremifene citrate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the preparation of the toremifene base, followed by its conversion to the citrate salt form. This ensures the stability and bioavailability of the compound for pharmaceutical use .
化学反応の分析
Types of Reactions: Toremifene citrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and efficacy in the body .
Common Reagents and Conditions: Common reagents used in the reactions involving toremifene citrate include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of toremifene citrate include its metabolites, such as N-desmethyltoremifene and 4-hydroxytoremifene. These metabolites play a significant role in the compound’s pharmacological effects .
科学的研究の応用
Toremifene citrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of estrogen receptor-positive breast cancer in postmenopausal women . Additionally, it is being investigated for its potential use in preventing prostate cancer in men with high-grade prostatic intraepithelial neoplasia .
In biology, toremifene citrate is used to study the effects of selective estrogen receptor modulators on various tissues and cellular pathways. Its unique properties make it a valuable tool for understanding estrogen receptor signaling and its implications in cancer and other diseases .
作用機序
Toremifene citrate exerts its effects by binding to estrogen receptors on tumor cells, thereby inhibiting the growth-stimulating effects of estrogen. It acts as both an estrogen agonist and antagonist, depending on the tissue type. In breast tissue, it functions as an antiestrogen, blocking the proliferative effects of estrogen on cancer cells . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which is crucial for the growth and survival of estrogen receptor-positive breast cancer cells .
類似化合物との比較
Toremifene citrate is often compared with other selective estrogen receptor modulators, such as tamoxifen. Both compounds have similar mechanisms of action and are used in the treatment of breast cancer. toremifene citrate has a superior risk-benefit profile, with fewer adverse effects reported in clinical studies . Other similar compounds include clomiphene and raloxifene, which also belong to the class of selective estrogen receptor modulators .
Conclusion
Toremifene citrate is a valuable compound in the treatment of breast cancer and has significant scientific research applications. Its unique properties and mechanism of action make it a crucial tool in understanding estrogen receptor signaling and its implications in cancer therapy. The comparison with similar compounds highlights its advantages and potential for broader therapeutic use.
特性
分子式 |
C23H28N2O9 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2.C6H8O7/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,10-13,15H,6-9H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
BSONVDDBOSYLSF-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)






![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)



